molecular formula C24H19FN4O3 B3615420 5-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

5-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B3615420
M. Wt: 430.4 g/mol
InChI Key: NWTIEDNGRVAIEX-UHFFFAOYSA-N
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Description

5-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzamido group, a methoxyphenyl group, and a pyrazole carboxamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

5-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3/c1-32-18-13-11-16(12-14-18)27-24(31)20-15-26-29(17-7-3-2-4-8-17)22(20)28-23(30)19-9-5-6-10-21(19)25/h2-15H,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTIEDNGRVAIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzamido Group: This step involves the reaction of the pyrazole intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction using 4-methoxyphenylamine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds with active site residues, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has a unique pyrazole core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets are required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 2
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5-(2-FLUOROBENZAMIDO)-N-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

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